N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
Description
N-[4-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (CAS: 135529-21-4; molecular formula: C₂₀H₂₁N₅O₅S₂) is a bis-sulfonamide derivative featuring two phenyl rings linked via sulfamoyl groups. Each sulfamoyl group is substituted with a 4,6-dimethylpyrimidin-2-yl moiety and an acetamide functional group. The compound exhibits a molecular weight of 475.5 g/mol, a topological polar surface area (TPSA) of 164 Ų, and moderate lipophilicity (XLogP3: 0.7) .
Properties
IUPAC Name |
N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-13-12-14(2)22-20(21-13)25-32(29,30)19-10-6-17(7-11-19)24-31(27,28)18-8-4-16(5-9-18)23-15(3)26/h4-12,24H,1-3H3,(H,23,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQFADSMRCYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide, commonly referred to as Diacetylsulfadimidine or Diacetylsulfamethazine, is a sulfonamide derivative with notable antibacterial properties. This compound has garnered attention in pharmaceutical research due to its potential efficacy against various bacterial strains and its unique structural characteristics.
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 362.40 g/mol
- CAS Number : 59224-69-0
- IUPAC Name : N-[4-[acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
The biological activity of this compound primarily revolves around its ability to inhibit bacterial growth. Sulfonamides, including this compound, function by mimicking para-aminobenzoic acid (PABA), a substrate required for the synthesis of folic acid in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, these compounds effectively disrupt folate synthesis, leading to bacterial cell death.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. A study evaluating its efficacy found the following minimum inhibitory concentrations (MIC) against selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 8 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the 4,6-dimethylpyrimidine moiety is crucial for enhancing antibacterial properties. Studies have shown that modifications in the aromatic rings can lead to variations in potency. For instance, substituents at the para position on the phenyl ring significantly influence activity:
- Fluorine Substitution : Increases antibacterial potency.
- Chlorine Substitution : Moderate effect on activity.
- Bromine Substitution : Decreases antibacterial efficacy.
Study 1: Antibacterial Evaluation
A comprehensive study published in Molecules evaluated a series of N-acetyl derivatives, including this compound. The study reported an EC50 value of 156.7 µM against Xanthomonas oryzae, indicating promising antibacterial effects compared to existing treatments like thiodiazole copper (545.2 µM) .
Study 2: Scanning Electron Microscopy (SEM) Analysis
Further investigations using SEM revealed that treatment with this compound caused significant morphological changes in bacterial cells. The images demonstrated cell membrane rupture and loss of cellular integrity at higher concentrations, confirming the compound's mode of action at the cellular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and biological implications of analogous compounds:
Key Observations
Sulfonamide Core: The bis-sulfonamide structure of the target compound distinguishes it from mono-sulfonamide analogs (e.g., N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide) . Bis-sulfonamides may exhibit higher binding avidity but lower solubility due to increased molecular weight and hydrogen-bonding capacity .
Thioether linkages (e.g., in ) improve metabolic stability compared to sulfonamides, which are prone to acetylation or hydrolysis.
Acetamide vs. Propanoylphenoxy: The acetamide in the target compound provides hydrogen-bonding sites, while bulkier substituents like propanoylphenoxy () may sterically hinder target interactions.
Biological Activity: Compounds with thiadiazole or pyrimidine cores (e.g., ) are often associated with antimicrobial or antiviral activity.
Physicochemical Properties
- Solubility: The bis-sulfonamide structure of the target compound likely reduces solubility compared to mono-sulfonamides (e.g., ) due to higher molecular weight and polarity.
- LogP: Modifications like phenoxy () or propanoylphenoxy () groups increase logP, favoring membrane permeability but risking off-target toxicity.
- Metabolic Stability : Thioether derivatives () resist oxidative metabolism, whereas sulfonamides are susceptible to acetylation or cleavage .
Q & A
Q. What are the key synthetic routes for N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide?
The synthesis typically involves sequential sulfonation and amidation steps. A common approach includes:
- Step 1 : Sulfonation of 4,6-dimethylpyrimidin-2-amine to form the sulfonamide intermediate.
- Step 2 : Reaction with 4-aminobenzenesulfonamide to introduce the second sulfamoyl group.
- Step 3 : Acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the final acetamide moiety .
Critical parameters include reaction temperature (60–80°C for sulfonation) and solvent selection (e.g., dichloromethane or DMF for amidation).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the presence of methyl groups (δ ~2.3–2.5 ppm for pyrimidine methyl), sulfonamide protons (δ ~7.5–8.0 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 440.5 (M+H) .
Q. What are the primary biological targets or mechanisms of action under investigation?
The compound’s sulfamoyl groups suggest potential as a dihydrofolate reductase (DHFR) inhibitor , analogous to sulfonamide antibiotics. Preliminary studies indicate:
- Antibacterial activity : Targeting folate biosynthesis in Staphylococcus aureus (MIC ~8 µg/mL) .
- Enzyme inhibition : Competitive binding to DHFR’s active site, validated via molecular docking (binding energy: −9.2 kcal/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies in IC values (e.g., 2 µM vs. 12 µM for DHFR inhibition) may arise from:
- Experimental variables : Differences in assay pH (optimal range: 7.0–7.4) or cofactor (NADPH) concentration.
- Compound stability : Degradation under high humidity (>60% RH) or light exposure, requiring stability studies via accelerated aging tests (40°C/75% RH for 30 days) .
- Target polymorphism : Genetic variations in DHFR across bacterial strains. Cross-validate using isogenic mutant strains .
Q. What computational strategies can optimize the compound’s pharmacokinetic profile?
- Solubility enhancement : Molecular dynamics simulations predict improved aqueous solubility (~1.2 mg/mL) via PEGylation or co-crystallization with cyclodextrins .
- Metabolic stability : Density Functional Theory (DFT) identifies vulnerable sites (e.g., sulfamoyl groups) for metabolic oxidation. Introduce electron-withdrawing substituents (e.g., -CF) to reduce CYP450-mediated degradation .
Q. How does the compound’s crystal structure influence its bioactivity?
Single-crystal X-ray diffraction reveals:
- Intramolecular hydrogen bonds : Between the pyrimidine N-H and sulfonyl O (distance: 2.1 Å), stabilizing a planar conformation critical for target binding .
- Dihedral angles : The phenyl rings adopt a ~42° angle, optimizing steric compatibility with DHFR’s hydrophobic pocket .
Modifications disrupting this geometry (e.g., bulkier substituents) reduce potency by >50% .
Q. What advanced analytical methods are recommended for studying reaction intermediates?
- In-situ FTIR : Monitor sulfonation progress via S=O stretching frequencies (1350–1450 cm) .
- LC-MS/MS : Detect transient intermediates (e.g., sulfonic acid derivatives) with a limit of detection (LOD) of 0.1 ng/mL .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states (binding energy ~168 eV for sulfonamide) during synthesis .
Methodological Considerations
8. Designing dose-response experiments for cytotoxicity studies:
- Use a 3D cell culture model (e.g., spheroids) to mimic in vivo conditions.
- Test concentrations from 0.1–100 µM, with 24–72 hr exposure.
- Include positive controls (e.g., methotrexate for DHFR inhibition) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
9. Addressing low yield in the final acetylation step:
- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine), increasing yield from 45% to 78% .
- Solvent switch : Use THF instead of DCM to reduce side reactions (e.g., sulfonamide hydrolysis) .
10. Validating target engagement in cellular assays:
- Cellular Thermal Shift Assay (CETSA) : Confirm DHFR binding by measuring protein melting temperature shifts (ΔT ≥ 2°C) .
- Silencing DHFR : CRISPR/Cas9 knockout cells should show resistance to the compound, confirming target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
